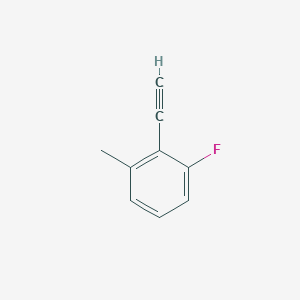

2-Ethynyl-1-fluoro-3-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Ethynyl-1-fluoro-3-methylbenzene” is a chemical compound with the formula C9H7F. It is also known by other names such as “Toluene, m-fluoro-”, “m-Fluorotoluene”, “1-Fluoro-3-methylbenzene”, “3-Fluorotoluene”, “meta-Fluorotoluene”, and "1-Methyl-3-fluorobenzene" .

Synthesis Analysis

The synthesis of “this compound” could potentially involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluorine atom, a methyl group, and an ethynyl group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis

“this compound” has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .Wissenschaftliche Forschungsanwendungen

Electrochemical Fluorination

Electrochemical fluorination is a critical process for introducing fluorine into aromatic compounds, offering pathways to various fluorinated derivatives. For example, the electrochemical fluorination of toluene and its derivatives leads to monofluoromethylbenzenes and difluoromethylbenzenes, highlighting the method's specificity and efficiency in functionalizing aromatic molecules with fluorine atoms (Momota et al., 1998).

Organometallic Chemistry and Catalysis

Fluorobenzenes, including compounds similar to 2-Ethynyl-1-fluoro-3-methylbenzene, serve as versatile solvents or ligands in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents modulate the electronic properties of the aromatic ring, affecting its binding to metal centers and facilitating reactions such as C-H and C-F bond activation. This property is leveraged in catalytic processes and the synthesis of complex organometallic compounds (Pike et al., 2017).

Photophysics and Molecular Imaging

The study of chromophore aggregation and planarization in poly(phenyleneethynylene)s, including derivatives of this compound, provides insights into the effects of aggregation on the photophysics of organic molecules. These insights are crucial for developing advanced materials for optoelectronic applications and molecular imaging techniques (Levitus et al., 2001).

Molecular Switches and Fluorescence

The development of molecular switches based on the redox properties of nickel complexes, incorporating fluorinated aromatic compounds, demonstrates the utility of fluorinated benzenes in creating responsive materials. These switches can modulate fluorescence in response to changes in the oxidation state of the metal center, showcasing potential applications in sensing and molecular electronics (Fabbrizzi et al., 2002).

Wirkmechanismus

The mechanism of action for the reactions involving “2-Ethynyl-1-fluoro-3-methylbenzene” likely involves electrophilic aromatic substitution . This process involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion . This ion is then deprotonated to reform the aromatic ring .

Eigenschaften

IUPAC Name |

2-ethynyl-1-fluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPBWIQOUXNIRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine](/img/structure/B2684102.png)

![4-Methoxy-1-oxaspiro[2.4]heptane](/img/structure/B2684106.png)

![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)

![Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B2684108.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2684109.png)

![3-(4-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684111.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2684112.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine](/img/structure/B2684113.png)